molecular formula C16H11ClO3 B3041623 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one CAS No. 331821-40-0

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Cat. No. B3041623
CAS RN: 331821-40-0
M. Wt: 286.71 g/mol
InChI Key: YOYOHZSEUALNOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one, also known as Clomocycline, is a synthetic compound that belongs to the family of tetracycline antibiotics. It has been widely used in scientific research due to its unique chemical structure and properties.

Mechanism of Action

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome, preventing the binding of aminoacyl-tRNA and the elongation of the polypeptide chain. This results in the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This may have implications for the treatment of inflammatory diseases such as arthritis and cancer. 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has also been shown to have antioxidant activity and to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a broad-spectrum antibacterial activity and can be used to study bacterial resistance mechanisms. However, 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has some limitations in lab experiments. It can interfere with the growth of mammalian cells and may have toxic effects on certain cell types. It may also have limited solubility in certain solvents.

Future Directions

There are several future directions for the use of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one in scientific research. One area of interest is the development of novel antibacterial agents based on the structure of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one. Another area of interest is the study of the biochemical and physiological effects of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one, particularly its potential use in the treatment of inflammatory diseases and cancer. Additionally, further research is needed to explore the potential toxic effects of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one on mammalian cells and to optimize its use in lab experiments.
Conclusion
6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic compound with a unique chemical structure and properties. It has been widely used in scientific research due to its broad-spectrum antibacterial activity and potential therapeutic applications. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one have been discussed in this paper. Further research is needed to fully explore the potential of this compound in scientific research and therapeutic applications.

Scientific Research Applications

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has also been used in the study of bacterial resistance mechanisms and the development of novel antibacterial agents.

properties

IUPAC Name

6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYOHZSEUALNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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